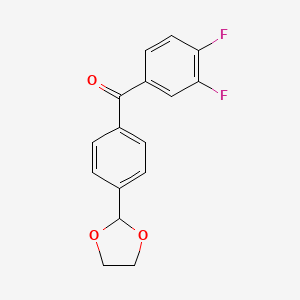

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone

説明

3,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone is a fluorinated benzophenone derivative characterized by two fluorine atoms at the 3- and 4-positions of one aromatic ring and a 1,3-dioxolan-2-yl group at the para position of the second ring. The fluorine atoms introduce strong electron-withdrawing effects, influencing electronic properties and reactivity, while the dioxolan moiety likely enhances solubility or acts as a protecting group in synthetic pathways . This compound is part of a broader class of benzophenones with applications in pharmaceuticals, agrochemicals, and materials science due to their photoreactivity and structural versatility .

特性

IUPAC Name |

(3,4-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHLNZFUTSOUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645138 | |

| Record name | (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-78-6 | |

| Record name | (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(1,3-dioxolan-2-yl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .

化学反応の分析

Types of Reactions: 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenone derivatives.

科学的研究の応用

Photochemical Applications

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of coatings, adhesives, and sealants. The compound's photochemical properties enable the formation of cross-linked networks that enhance the mechanical strength and thermal stability of polymers.

| Property | Value |

|---|---|

| UV Absorption Peak | 300 nm |

| Photoinitiation Efficiency | High |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various substitution reactions, making it useful for synthesizing more complex organic molecules. For instance, it can participate in nucleophilic substitution reactions to form derivatives that are crucial for pharmaceutical applications.

Case Study: Synthesis of Benzophenone Derivatives

In a study published by MDPI, researchers demonstrated the synthesis of several benzophenone derivatives using 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone as a precursor. These derivatives exhibited enhanced solubility and electrochemical properties suitable for organic electronic devices .

Material Science

Due to its unique chemical structure, this compound is investigated for its potential use in developing advanced materials such as organic light-emitting diodes (OLEDs) and solar cells. The incorporation of 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone into polymer matrices has been shown to improve charge transport properties and optical performance.

| Material Type | Application |

|---|---|

| OLEDs | Light-emitting layers |

| Solar Cells | Charge transport layers |

Biological Studies

Emerging research indicates that compounds similar to 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone may exhibit biological activity. Preliminary studies suggest potential applications in drug development due to their interaction with biological targets at the molecular level.

作用機序

The mechanism of action of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The dioxolane ring and fluorine atoms play a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Fluorination Patterns

- 3,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone vs. 2,4-difluoro-4'-(1,3-dioxolan-2-yl)benzophenone (Ref: 10-F206888): The 3,4-difluoro substitution creates a meta-para electron-deficient aromatic system, whereas the 2,4-difluoro analogue has ortho-para fluorine placement. This difference alters resonance stabilization and dipole moments, impacting reactivity in cross-coupling reactions .

- 3,4-Difluoro vs. 4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone (CAS 741707-93-7): Chlorine is less electronegative than fluorine but introduces greater steric hindrance. The chloro derivative (C16H13ClO3, MW 288.73) may exhibit slower reaction kinetics in nucleophilic substitutions compared to the fluoro analogue due to weaker electron withdrawal .

Functional Group Variations

- Dioxolan Group vs. The ethylthio derivative (C15H12F2OS) may participate in thiol-ene click chemistry, unlike the dioxolan-containing compound .

- Dioxolan vs. Cyano Group (4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone, CAS 898778-97-7): The cyano group (C≡N) is strongly electron-withdrawing, further reducing electron density on the aromatic ring. This increases susceptibility to electrophilic aromatic substitution but may reduce stability under basic conditions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Hydrogen Bond Acceptors | LogP (Predicted) | Notable Properties |

|---|---|---|---|---|---|

| 3,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone | C16H12F2O3 | 290.26 | 4 | ~2.8 | High thermal stability, photoreactive |

| 4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone | C17H13NO3 | 279.09 | 4 | ~2.5 | Enhanced polarity due to -CN group |

| 4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone | C16H13ClO3 | 288.73 | 3 | ~3.1 | Halogen-bonding capability |

| 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone | C17H16O3 | 268.31 | 3 | ~3.4 | Electron-donating methyl groups |

生物活性

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound characterized by its unique structure, which includes a benzophenone moiety and a dioxolane ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.

Chemical Structure and Properties

The chemical formula of 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is with a molecular weight of approximately 290.27 g/mol. The compound features two fluorine atoms positioned at the 3 and 4 positions of the phenyl ring, contributing to its electronic properties and reactivity.

Synthesis

The synthesis of 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of appropriate diols with salicylaldehyde derivatives under catalytic conditions. This method allows for the efficient formation of the dioxolane ring while maintaining high yields and purity levels (over 95%) .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives containing the dioxolane structure. In particular, compounds similar to 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone have shown significant activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives against Staphylococcus aureus and Pseudomonas aeruginosa ranged from 625 to 1250 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

Antifungal Activity

In addition to antibacterial properties, compounds derived from benzophenone frameworks have demonstrated antifungal activity against Candida albicans . Most tested compounds exhibited significant antifungal effects with MIC values around 312.5 µg/mL .

Case Studies

Several case studies have documented the biological activities of dioxolane-containing compounds:

- Study on Antibacterial Efficacy : A study reported that specific derivatives showed excellent antibacterial activity against S. aureus and S. epidermidis , with modifications in their structure leading to enhanced potency .

- Antifungal Screening : Another investigation highlighted the antifungal potential against C. albicans , where most derivatives demonstrated effective inhibition at concentrations lower than those required for bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。